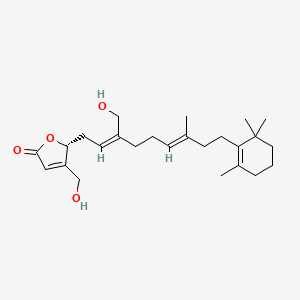

(6Z)-neomanoalide

Description

Structure

3D Structure

Properties

Molecular Formula |

C25H38O4 |

|---|---|

Molecular Weight |

402.6 g/mol |

IUPAC Name |

(2R)-3-(hydroxymethyl)-2-[(2Z,6E)-3-(hydroxymethyl)-7-methyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,6-dienyl]-2H-furan-5-one |

InChI |

InChI=1S/C25H38O4/c1-18(10-12-22-19(2)8-6-14-25(22,3)4)7-5-9-20(16-26)11-13-23-21(17-27)15-24(28)29-23/h7,11,15,23,26-27H,5-6,8-10,12-14,16-17H2,1-4H3/b18-7+,20-11-/t23-/m1/s1 |

InChI Key |

VOZHIXNCTBMKNV-JTASSXHHSA-N |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)CC/C(=C/CC/C(=C/C[C@@H]2C(=CC(=O)O2)CO)/CO)/C |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)CCC(=CCCC(=CCC2C(=CC(=O)O2)CO)CO)C |

Origin of Product |

United States |

Discovery, Isolation, and Structural Elucidation Methodologies of 6z Neomanoalide

Identification of Source Organisms and Bioprospecting Strategies

The quest for new pharmaceuticals and chemical probes has led scientists to explore diverse marine ecosystems, a practice known as bioprospecting. researchgate.net Marine sponges, being sessile filter-feeders, have developed a sophisticated chemical defense system, making them a particularly rich source of structurally unique and biologically active secondary metabolites. nih.govmdpi.commdpi.com This has made them a prime target for natural product discovery. nih.gov

(6Z)-Neomanoalide has been identified from several species of marine sponges, primarily within the order Dictyoceratida. nih.govmdpi.com These organisms are the primary natural producers of this complex molecule. While initially found in Luffariella variabilis, subsequent investigations have isolated it and its derivatives from other sponge genera as well. nih.govmdpi.com

| Sponge Species | Family | Order | Location of Collection (if specified) | Reference(s) |

| Luffariella variabilis | Thorectidae | Dictyoceratida | Palau | nih.govmdpi.comresearchgate.net |

| Hyrtios erectus | Thorectidae | Dictyoceratida | Not Specified | dntb.gov.uadntb.gov.ua |

| Hippospongia lachne | Spongiidae | Dictyoceratida | Not Specified | nih.gov |

| Lendenfeldia sp. | Thorectidae | Dictyoceratida | Southern Taiwan | dntb.gov.uamarinespecies.org |

The initial step in the isolation process involves the collection of sponge biomass from its marine habitat. This is typically achieved through SCUBA diving for accessible populations or by using dredging and trawling methods for organisms in deeper waters. researchgate.net

Once collected, the sponge material is preserved, often by freezing, to prevent chemical degradation of its metabolites. The preparation of a crude extract is the next critical phase. This involves macerating the sponge tissue and extracting it with organic solvents. Common solvents used for this purpose include methanol, dichloromethane, or a mixture thereof. ird.fracs.orgresearchgate.net This process yields a complex mixture known as the crude extract, which contains a vast array of compounds, including the targeted this compound. This extract then becomes the starting material for the subsequent chromatographic separation. acs.org

Marine Sponge Species as Producers of this compound

Advanced Chromatographic Separation Techniques for Isolation

The isolation of a single, pure compound from a complex crude extract is a significant challenge that requires a multi-step separation process. nih.gov Modern chromatography is the cornerstone of this effort, allowing for the purification of natural products based on their differing physicochemical properties. ijpsjournal.com

Liquid chromatography is the principal technique for purifying compounds like this compound. The process often begins with a preliminary fractionation of the crude extract using Medium Pressure Liquid Chromatography (MPLC) or Vacuum Liquid Chromatography (VLC). nih.govresearchgate.net MPLC is advantageous for handling larger quantities of extract (grams) and uses columns with smaller particle sizes than traditional column chromatography, offering better resolution at a moderate pressure. researchgate.netchiraltech.com

Following the initial fractionation, the resulting fractions are analyzed to identify those containing the compound of interest. These enriched fractions are then subjected to further purification using High-Performance Liquid Chromatography (HPLC). ijpsjournal.com Preparative and semi-preparative HPLC, utilizing high-resolution columns and precise solvent gradients, are employed to isolate the pure compound. nih.gov Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture (e.g., acetonitrile/water or methanol/water), is commonly used for separating sesterterpenoids. researchgate.net

In some cases, particularly when dealing with enantiomers or diastereomers, chiral HPLC is necessary. For instance, the enantiomers of the related compound (+)-(6E)-neomanoalide were successfully separated using a chiral HPLC column. mdpi.com

| Technique | Stationary Phase (Example) | Mobile Phase (Example) | Purpose in Isolation Workflow | Reference(s) |

| MPLC | Silica (B1680970) Gel or Bonded Silica | Hexane/Ethyl Acetate (B1210297) gradient | Initial fractionation of crude extract | nih.govresearchgate.net |

| Preparative HPLC | C18-bonded Silica | Acetonitrile/Water gradient | Final purification of target compound from enriched fractions | nih.govijpsjournal.com |

| Chiral HPLC | Polysaccharide-based chiral selector | Not Specified | Separation of stereoisomers | chiraltech.commdpi.com |

Alongside MPLC and HPLC, other chromatographic methods play supporting roles. Traditional Column Chromatography (CC) over silica gel is a fundamental and cost-effective method for initial, coarse separation of the crude extract. Thin-Layer Chromatography (TLC) is extensively used as a quick, simple method to monitor the progress of column separations and to identify which fractions contain the desired compounds before they are combined for further purification. chiraltech.com

Liquid Chromatography Applications (HPLC, MPLC)

Spectroscopic and Chiroptical Methodologies for Structural Elucidation

Once this compound is isolated in its pure form, its chemical structure must be determined. This is accomplished using a combination of spectroscopic and chiroptical techniques. frontiersin.org

The molecular formula is typically the first piece of structural information obtained. High-Resolution Mass Spectrometry (HRMS), often coupled with Electrospray Ionization (ESI), provides a highly accurate mass measurement of the molecule, allowing for the unambiguous determination of its elemental composition. mdpi.com

The core of the structural elucidation relies on Nuclear Magnetic Resonance (NMR) spectroscopy. A suite of NMR experiments is used to piece together the molecular puzzle:

¹H NMR (Proton NMR): Identifies the different types of protons in the molecule and their immediate electronic environment.

¹³C NMR (Carbon NMR): Determines the number and types of carbon atoms.

2D NMR (e.g., COSY, HSQC, HMBC): These powerful experiments reveal the connectivity between atoms. COSY (Correlation Spectroscopy) shows which protons are coupled to each other (typically on adjacent carbons). HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to. HMBC (Heteronuclear Multiple Bond Correlation) shows longer-range correlations between protons and carbons (2-3 bonds away), which is crucial for connecting different fragments of the molecule. acs.org

For stereochemistry, particularly the absolute configuration of chiral centers, chiroptical methods are essential. cas.cz The specific optical rotation of the molecule is measured using a polarimeter. More advanced techniques like Electronic Circular Dichroism (ECD) are employed. The experimental ECD spectrum of the isolated natural product is compared to the theoretically calculated ECD spectrum for possible stereoisomers. A match between the experimental and a calculated spectrum allows for the confident assignment of the absolute configuration. mdpi.com This combined approach of MS, NMR, and chiroptical analysis was used to unambiguously elucidate the structure of related manoalide-type sesterterpenoids. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Planar Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy has been fundamental in determining the planar structure of neomanoalide isomers. While specific data for the (6Z)-isomer is often reported in the context of its isolation alongside other compounds, detailed analysis of the closely related (+)-(6E)-neomanoalide provides significant insight. nih.gov One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are employed to establish the carbon framework and the placement of protons.

The ¹H NMR spectrum reveals the chemical environment of the hydrogen atoms, while the ¹³C NMR spectrum identifies the different types of carbon atoms present in the molecule. The data for the (6E)-isomer, presented in the tables below, showcases the typical chemical shifts observed for the various functional groups within the neomanoalide scaffold. nih.gov

Table 1: ¹H NMR Spectroscopic Data for (+)-(6E)-Neomanoalide nih.gov (Data obtained in CDCl₃ at 500 MHz)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 2 | 7.10 | t | 1.8 |

| 3 | 6.13 | t | 1.2 |

| 5 | 4.81 | s | |

| 6 | 5.48 | t | 7.1 |

| 8 | 2.11 | m | |

| 9 | 2.11 | m | |

| 10 | 5.11 | t | 6.5 |

| 12 | 2.01 | m | |

| 13 | 2.01 | m | |

| 14 | 5.10 | t | 6.9 |

| 16 | 1.97 | m | |

| 17 | 1.97 | m | |

| 18 | 5.09 | t | 6.8 |

| 20 | 1.60 | s | |

| 21 | 1.60 | s | |

| 22 | 1.68 | s | |

| 23 | 1.74 | s | |

| 24 | 2.69 | s |

Table 2: ¹³C NMR Spectroscopic Data for (+)-(6E)-Neomanoalide nih.gov (Data obtained in CDCl₃ at 125 MHz)

| Position | δC (ppm) |

| 1 | 173.8 |

| 2 | 143.4 |

| 3 | 111.8 |

| 4 | 155.0 |

| 5 | 98.0 |

| 6 | 120.9 |

| 7 | 141.6 |

| 8 | 39.8 |

| 9 | 26.6 |

| 10 | 124.3 |

| 11 | 135.1 |

| 12 | 39.7 |

| 13 | 26.7 |

| 14 | 124.4 |

| 15 | 131.3 |

| 16 | 25.7 |

| 17 | 17.7 |

| 18 | 16.0 |

| 20 | 16.1 |

| 21 | 16.0 |

| 22 | 25.7 |

| 23 | 17.7 |

| 24 | 28.1 |

| 25 | 170.5 |

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a critical tool for determining the exact molecular formula of this compound. For the related (+)-(6E)-neomanoalide, HRESIMS analysis showed a sodium adduct ion [M + Na]⁺ at m/z 425.2674, which corresponds to the molecular formula C₂₅H₃₈O₄Na. nih.gov This high-accuracy mass measurement is crucial for confirming the elemental composition of the molecule. The fragmentation pattern observed in the mass spectrum can also provide valuable information about the different structural components of the molecule.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Structural Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum of the related (+)-(6E)-neomanoalide shows characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bond (C=C) functionalities. nih.gov

Table 3: IR Spectroscopic Data for (+)-(6E)-Neomanoalide nih.gov

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3415 | O-H stretching |

| 2926, 2860 | C-H stretching |

| 1744 | C=O stretching (ester/lactone) |

| 1647 | C=C stretching |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the conjugated systems within the molecule. The presence of chromophores, such as the α,β-unsaturated γ-hydroxybutenolide moiety in neomanoalide, results in characteristic UV absorption maxima.

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Assignment

Circular Dichroism (CD) spectroscopy is a powerful technique for determining the absolute stereochemistry of chiral molecules. By measuring the differential absorption of left and right circularly polarized light, a CD spectrum is obtained, which is unique to a specific enantiomer. For (+)-(6E)-neomanoalide, the experimental CD spectrum was compared with that of known related compounds to assign the absolute configurations of its stereocenters. nih.gov This comparative approach is a common strategy in the stereochemical elucidation of natural products.

Application of Modified Mosher's Method for Stereochemical Analysis

The modified Mosher's method is a widely used NMR-based technique to determine the absolute configuration of secondary alcohols. While direct application on this compound itself is not extensively detailed in readily available literature, its use has been reported for the stereochemical determination of new, related sesterterpenes isolated from the same marine sponges. researchgate.netmdpi.com The method involves the esterification of the alcohol with the chiral Mosher's acid chlorides (α-methoxy-α-trifluoromethylphenylacetyl chloride), separately for both the (R) and (S) enantiomers. By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of the protons near the newly formed ester, the absolute configuration of the alcohol can be deduced. This method has been instrumental in assigning the stereochemistry of complex natural products, including many manoalide-type sesterterpenes. researchgate.netmdpi.com

Chemical Synthesis and Derivatization Strategies of 6z Neomanoalide

Total Synthesis Approaches to (6Z)-Neomanoalide

The total synthesis of sesterterpenes like this compound presents considerable challenges due to the presence of multiple stereocenters and sensitive functional groups, including the γ-hydroxybutenolide and dihydropyran rings.

The construction of the neomanoalide framework relies on a sequence of precise and high-yielding chemical reactions. While the literature on the specific total synthesis of the (6Z)-isomer is limited, strategies developed for the closely related (6E)-neomanoalide provide significant insight into the key transformations required. A notable synthesis of (E)-neomanoalide was achieved in a limited number of steps, demonstrating an efficient approach to the core structure. researchgate.netresearchgate.net

Key methodologies employed in the synthesis of neomanoalide isomers include:

Palladium-Catalyzed Cross-Coupling: A pivotal step in one synthetic route involves the Pd(0)-catalyzed coupling of an α-stannylfuran derivative with an appropriate allylhalide. researchgate.netresearchgate.net This transformation is highly effective for forming the crucial carbon-carbon bond that links the furan (B31954) precursor to the terpenoid side chain.

Chemoselective Furan Oxidation: The furan ring serves as a latent precursor to the γ-hydroxybutenolide moiety. Its conversion is achieved through a chemoselective oxidation reaction. researchgate.netresearchgate.net This method allows for the selective oxidation of the furan ring in the presence of other sensitive functional groups within the molecule.

Reduction: Following oxidation, a reduction step is often necessary to establish the correct oxidation state and stereochemistry of the resulting butenolide and dihydropyran systems. researchgate.net

These concise syntheses highlight a strategy of assembling key fragments of the molecule and then elaborating the sensitive functionalities in the final stages. colab.ws

Table 1: Key Synthetic Methodologies in Neomanoalide Synthesis

| Transformation | Description | Reagents/Conditions | Purpose |

| Palladium-Catalyzed Coupling | Forms a C-C bond between a furan precursor and the terpenoid side chain. | Pd(0) catalyst, α-stannylfuran, allylhalide. | Assembles the core carbon skeleton of the molecule. researchgate.netresearchgate.net |

| Chemoselective Oxidation | Converts the furan ring into the γ-hydroxybutenolide functionality. | NaClO₂, photooxygenation. researchgate.net | Introduces a key structural and functional motif. researchgate.net |

| Stereoselective Reduction | Reduces carbonyl or other functionalities to establish the correct alcohol stereochemistry. | Various reducing agents (e.g., borohydrides). | Sets the stereochemistry at key positions like the hemiacetal. wikipedia.org |

Achieving precise control over the three-dimensional arrangement of atoms is one of the most significant challenges in synthesizing complex molecules like this compound. The molecule contains several stereocenters, and its biological activity is often dependent on the correct stereochemical configuration. beilstein-journals.org

Strategies for stereocontrol can be broadly classified as:

Substrate Control: Where the existing stereocenters in a molecule direct the stereochemical outcome of a subsequent reaction.

Reagent Control: Where a chiral reagent or catalyst is used to induce a specific stereochemical outcome, regardless of the substrate's inherent preferences. This is fundamental to modern asymmetric synthesis.

Chelation Control: This strategy involves using metal ions (e.g., zinc salts) to form a rigid cyclic intermediate with the substrate. beilstein-journals.org This rigid structure blocks one face of the molecule, forcing a reagent to attack from the opposite, less hindered face, thereby controlling the stereochemical outcome. beilstein-journals.org This method is particularly effective for controlling the formation of ring systems like spiroketals. beilstein-journals.org

In the context of this compound, a critical stereochemical feature is the geometry of the double bond at the C6 position. The "Z" configuration is a key distinguishing feature from its (6E) isomer. Syntheses must employ stereoselective methods, such as Wittig-type reactions with stabilized ylides or stereoretentive cross-coupling reactions, to ensure the desired Z-geometry is formed with high fidelity. Furthermore, the stereocenters within the dihydropyran ring must be carefully established, often using strategies like iterative boronic ester homologation, which allows for the controlled construction of polyol chains with remote stereocenters. polimi.it

Key Synthetic Transformations and Methodologies

Semisynthesis and Chemical Modification of this compound Analogs

Semisynthesis uses a readily available natural product as a starting material to create novel derivatives. wikipedia.org This approach is often more efficient than total synthesis for producing a library of related compounds for biological screening. The goal is to investigate structure-activity relationships (SAR) by systematically modifying different functional groups of the parent molecule.

The design of manoalide-related derivatives is guided by the structure of naturally occurring analogs and by the desire to probe the functional importance of different parts of the molecule. wikipedia.org Nature itself provides a diverse library of related compounds, such as various manoalide (B158911) acetates and the acyclic hippolides, which have been isolated alongside this compound. dntb.gov.uanih.govacs.org These natural variants suggest that the core scaffold is amenable to modification.

Synthetic efforts focus on modifying three key regions identified in the parent compound, manoalide:

The γ-hydroxybutenolide ring. wikipedia.org

The α-hydroxydihydropyran ring. wikipedia.org

The hydrophobic trimethylcyclohexenyl side chain. wikipedia.org

By creating analogs with alterations in these regions, researchers can determine which functional groups are essential for biological activity. For example, derivatives like this compound-24,25-diacetate have been both isolated from natural sources and prepared chemically, indicating that the hydroxyl groups are accessible for modification. researchgate.net The synthesis of such derivatives allows for a systematic evaluation of how changes in polarity and steric bulk affect target binding and efficacy. researchgate.net

Derivatization is the process of transforming a functional group into a related group, or "derivative". libretexts.org For a molecule like this compound, which possesses multiple hydroxyl groups, common derivatization strategies are aimed at these functionalities.

Common derivatization techniques applicable to the manoalide scaffold include:

Acylation: This involves the reaction of hydroxyl groups with an acylating agent (like an acid anhydride (B1165640) or acyl chloride) to form esters. For example, acetic anhydride can be used to produce acetate (B1210297) esters, mimicking naturally found compounds like this compound-24-acetate. dntb.gov.ua

Alkylation: This process forms ethers from alcohols. Reagents like methyl iodide or dimethyl sulfate (B86663) can introduce methyl groups, while reagents such as pentafluorobenzyl bromide (PFB-Br) can be used to add a tag that enhances detection in certain analytical methods. gcms.czthermofisher.com

Silylation: This is a widely used method in which an active hydrogen on a hydroxyl group is replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. gcms.cz Silylation increases the volatility and thermal stability of the compound, which is often necessary for analysis by gas chromatography (GC). gcms.cz

Table 2: Common Derivatization Strategies for Manoalide-Type Compounds

| Functional Group | Derivatization Reaction | Reagent Example | Resulting Derivative | Purpose |

| Primary/Secondary Alcohol | Acylation | Acetic Anhydride | Acetate Ester | Probe steric/electronic effects, mimic natural analogs. researchgate.net |

| Primary/Secondary Alcohol | Alkylation (Etherification) | Methyl Iodide | Methyl Ether | Alter polarity and hydrogen bonding capability. researchgate.net |

| Carboxylic Acid | Esterification | Diazomethane, Alcohols/Acid Catalyst | Methyl/Alkyl Ester | Increase volatility, improve chromatographic behavior. libretexts.org |

| Primary/Secondary Alcohol | Silylation | TBDMS-Cl | Silyl Ether | Protect hydroxyl group, increase volatility for GC analysis. gcms.cz |

Molecular and Cellular Biological Activities of 6z Neomanoalide: Mechanistic Insights

Enzyme Inhibition and Modulation Mechanisms

(6Z)-Neomanoalide and its structural analogues have been shown to interact with and inhibit several critical enzymes involved in cellular signaling and inflammatory processes. These interactions are central to its biological profile.

Phospholipase A₂ (PLA₂) Interaction and Inhibition Kinetics

The inhibition of phospholipase A₂ (PLA₂) is a hallmark of the manoalide (B158911) class of compounds. Manoalide itself is a potent, time-dependent, and irreversible inhibitor of PLA₂. physiology.orgkoreascience.kr It exerts its effect by covalently binding to specific lysine (B10760008) residues on the enzyme. koreascience.krfrontiersin.org This interaction blocks the enzyme's catalytic activity, preventing the hydrolysis of phospholipids (B1166683) into arachidonic acid, a precursor for inflammatory mediators like prostaglandins (B1171923) and leukotrienes. physiology.org

The inhibitory mechanism for this compound is presumed to be similar to that of manoalide, owing to their shared structural features. The interaction is characterized by its irreversibility, where increasing concentrations of the inhibitor lead to a saturation point of enzyme inactivation. koreascience.kr Studies on manoalide with cobra venom PLA₂ show that at certain concentrations, inhibition plateaus at approximately 85% of the initial velocity, even after extended preincubation periods. koreascience.kr This potent inhibition of a key enzyme in the inflammatory cascade underscores the compound's significant anti-inflammatory potential.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Mechanisms

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes and obesity. researchgate.netmdpi.com Research into manoalide-related compounds has revealed inhibitory activity against this enzyme.

In a study that isolated this compound from the marine sponge Hippospongia lachne, several co-isolated acyclic manoalide derivatives, named hippolides, were tested for PTP1B inhibition. nih.govacs.org While data for this compound itself was not reported, the findings for its structural relatives demonstrate that this class of sesterterpenes can interact with and inhibit PTP1B. For instance, Hippolide A and Hippolide B showed moderate inhibitory activity. nih.govresearchgate.net

The mechanism of PTP1B inhibition by small molecules can occur either at the highly conserved active site or at an allosteric site, the latter offering potential for greater selectivity. plos.orgnih.gov Allosteric inhibitors often function by locking the enzyme in an inactive conformation, for example, by preventing the catalytically essential WPD loop from closing over the active site. plos.orgbiorxiv.org The exact mechanism for the manoalide family against PTP1B has not been fully elucidated but represents an important area for future investigation.

Table 1: PTP1B Inhibitory Activity of this compound Related Compounds

| Compound | Source Organism | PTP1B IC₅₀ (µM) |

|---|---|---|

| Hippolide A | Hippospongia lachne | 23.81 nih.govacs.org |

| Hippolide B | Hippospongia lachne | 39.67 nih.govacs.org |

Protein Kinase C (PKC) Isoform Modulation (PKCγ, PKCα)

Protein Kinase C (PKC) comprises a family of enzymes crucial for regulating a multitude of cellular signal transduction pathways. thegoodscentscompany.com The modulation of specific PKC isoforms can have profound effects on cellular processes. Research on compounds structurally related to this compound has indicated weak modulatory effects on specific PKC isoforms.

The same study that identified PTP1B inhibition by hippolides also screened them against PKCγ and PKCα. nih.govacs.org The results showed weak anti-inflammatory activity, suggesting a modest interaction with these specific isoforms. This modulation might be indirect, potentially stemming from the inhibition of upstream enzymes like phospholipases (PLA₂ and PLC), which are responsible for generating diacylglycerol (DAG), a key activator of conventional and novel PKC isoforms. frontiersin.orgthegoodscentscompany.com

Table 2: PKC Isoform Inhibitory Activity of this compound Related Compounds

| Compound | Target Isoform | Source Organism | IC₅₀ (µM) |

|---|---|---|---|

| Hippolide A | PKCγ | Hippospongia lachne | 61.97 nih.govacs.org |

| Hippolide E | PKCα | Hippospongia lachne | 40.35 nih.govacs.org |

Antimicrobial Research and Quorum Sensing Modulation

Beyond enzyme inhibition, this compound and its congeners exhibit significant activity against bacteria, not only through direct bactericidal effects but also by disrupting bacterial communication.

Investigations into Antibacterial Activity against Gram-Positive Organisms

The manoalide family of compounds, including this compound, has been found to possess antibiotic properties, with notable efficacy against Gram-positive bacteria. physiology.org Gram-positive bacteria differ from Gram-negative bacteria in the structure of their cell walls, which can influence the effectiveness of antimicrobial agents. biorxiv.org The bactericidal activity of manoalides against these organisms adds an important dimension to their therapeutic potential. physiology.org

Modulation of Bacterial Biofilm Formation Pathways

Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances, which allows them to adhere to surfaces. researchgate.netnih.govcliniciansbrief.com This mode of growth provides significant protection against external threats, including antibiotics and host immune responses, making biofilm-associated infections particularly challenging to treat. nih.govmdpi.com

This compound, a sesterterpenoid derived from marine sponges like Luffariella variabilis, belongs to the manoalide family of compounds, which has been identified for its potential as a biofilm modulator. researchgate.netnih.gov Research has shown that this compound and its related derivatives possess antibiotic activity, particularly against Gram-positive bacteria. nih.gov

A key mechanism through which these compounds are thought to disrupt biofilm formation is the inhibition of quorum sensing (QS). researchgate.netnih.gov Quorum sensing is a system of intercellular communication that bacteria use to coordinate gene expression based on population density. nih.gov By producing and detecting signal molecules, bacteria can collectively activate processes such as virulence factor production and biofilm formation. nih.gov Molecules that interfere with this communication are known as quorum sensing inhibitors (QSIs). nih.gov Extracts from Luffariella variabilis, the sponge from which neomanoalides were discovered, have been demonstrated to be effective QSIs against both Gram-positive and Gram-negative bacteria. nih.gov By jamming these communication pathways, QSIs like those in the manoalide family can prevent bacteria from establishing resilient biofilm communities. researchgate.net

In Vitro Cellular Activity and Mechanistic Insights

The biological activity of this compound has been explored through various in vitro studies, providing insights into its effects on mammalian cells. These investigations focus on its impact on cell survival, proliferation, and the underlying molecular mechanisms responsible for its bioactivity, including its anti-inflammatory potential.

Cell proliferation and viability assays are fundamental tools for assessing the health and response of cells to external compounds. cellsignal.comnih.gov These assays can measure metabolic activity or the integrity of cell membranes to determine the proportion of living, healthy cells in a population. cellsignal.comnih.gov

This compound has been evaluated for its cytotoxic effects on different cancer cell lines. In one study, the compound exhibited weak cytotoxicity against the MOLT-3 human acute lymphoblastic leukemia cell line. mdpi.com However, it showed more pronounced cytotoxicity against the L1210 murine leukemia cell line, with a reported half-maximal inhibitory concentration (IC₅₀) of 13.93 µM. mdpi.com The differential activity against various cell lines suggests a degree of selectivity in its cytotoxic action.

| Cell Line | Organism | Cell Type | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| MOLT-3 | Human | Acute Lymphoblastic Leukemia | 34.10 | mdpi.com |

| L1210 | Mouse | Leukemia | 13.93 | mdpi.com |

Apoptosis is a form of programmed cell death characterized by distinct morphological and biochemical events, including DNA fragmentation. tghn.org Perturbations in the cell cycle, the series of events leading to cell division, can halt proliferation and may also trigger apoptosis. nih.gov These processes are often analyzed using techniques like flow cytometry, which can quantify DNA content to determine the cell cycle phase (G1, S, G2/M) or identify apoptotic cells with fragmented DNA (sub-G1 peak). tghn.orgabcam.com

While cytotoxic activity has been established for this compound, specific studies detailing its ability to induce apoptosis or cause cell cycle arrest are not extensively documented in the available research. The parent compound, manoalide, and its derivatives are known to be cytotoxic, and it is plausible that this effect is mediated through the induction of apoptosis. mdpi.comresearchgate.net However, further investigations are required to elucidate the precise mechanisms, such as whether the compound activates specific caspases or alters the expression of cell cycle regulatory proteins.

This compound belongs to a class of sesterterpenoids known to interact with key cellular signaling pathways. researchgate.netnih.gov The most well-documented target for the parent compound, manoalide, is phospholipase A₂ (PLA₂), an enzyme that initiates the production of eicosanoids, which are potent mediators of inflammation. researchgate.netnih.gov By irreversibly binding to and inhibiting PLA₂, manoalides can effectively shut down this pro-inflammatory signaling cascade. nih.gov

While direct studies on this compound's effect on PLA₂ are limited, its structural similarity to manoalide suggests it may share this mechanism. Furthermore, research on related manoalide derivatives isolated from the sponge Hippospongia lachne has indicated weak inhibitory activity against protein kinase C (PKC) isoforms. researchgate.net PKC is a critical family of enzymes involved in regulating a wide array of cellular processes, including proliferation, differentiation, and apoptosis. This suggests that the biological effects of this compound could be mediated through the modulation of multiple signaling pathways.

The anti-inflammatory properties of the manoalide family of compounds are a significant area of research. vliz.be Inflammation is a complex biological response involving the activation of immune cells and the release of various mediators. nih.gov Key cellular mechanisms in inflammation include the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), often driven by the activation of the nuclear factor-kappa B (NF-κB) signaling pathway. mdpi.comfrontiersin.org

The primary anti-inflammatory mechanism attributed to the parent compound, manoalide, is the inhibition of the enzyme phospholipase A₂ (PLA₂). nih.govvliz.be This enzyme is responsible for releasing arachidonic acid from cell membranes, which is then converted into prostaglandins and leukotrienes—powerful pro-inflammatory molecules. nih.gov By blocking PLA₂, manoalides prevent the formation of these inflammatory mediators. nih.gov Given its structural relation, this compound is presumed to contribute to the anti-inflammatory profile of sponge extracts through a similar mechanism. vliz.be Further cellular studies would be needed to confirm its direct effects on cytokine production and the NF-κB pathway. vliz.bemdpi.com

Structure Activity Relationship Sar Studies of 6z Neomanoalide and Its Analogs

Identification of Pharmacophores and Structural Determinants of Biological Activity

SAR analyses of the manoalide (B158911) family of compounds, to which (6Z)-neomanoalide belongs, have successfully identified several key pharmacophoric elements and structural features that are critical for their biological effects. A pharmacophore is the essential three-dimensional arrangement of atoms or functional groups responsible for a drug's biological activity.

Research into the anti-inflammatory mechanism of manoalide, a close analog, has revealed that its activity stems from the irreversible inhibition of the phospholipase A₂ (PLA₂) enzyme. mdpi.com This interaction has been dissected to identify the specific molecular fragments responsible. Studies indicate that the γ-hydroxybutenolide ring is crucial for the initial, reversible interaction with the enzyme, while the hemiacetal functionality within the α-hydroxydihydropyran ring is necessary for the subsequent irreversible binding. mdpi.com Furthermore, the hydrophobic nature of the terpenoid side chain, including the trimethylcyclohexenyl ring system, plays a significant role in enhancing the potency of these analogs through non-bonded interactions with the enzyme. mdpi.com

In a different biological context, the quorum sensing inhibitory (QSI) activity of manoalide, secomanoalide, and manoalide monoacetate has been attributed to the conserved 2(5H)-furanone substituent. researchgate.netmdpi.com This suggests that this furanone moiety is a key pharmacophore for modulating bacterial communication, an activity distinct from direct bactericidal effects. mdpi.com Modifications to other parts of the molecule, such as the acetylation of hydroxyl groups, can also significantly impact activity. For instance, this compound-24,25-diacetate showed no antibacterial activity against Staphylococcus aureus, whereas related non-acetylated or mono-acetylated analogs were active. researchgate.net

Table 1: Key Structural Features and Their Role in Biological Activity

| Structural Feature / Moiety | Associated Biological Activity | Mechanism/Role | Source |

|---|---|---|---|

| γ-Hydroxybutenolide Ring | Anti-inflammatory (PLA₂ Inhibition) | Involved in the initial reversible binding to the enzyme. | mdpi.com |

| Hemiacetal Functionality | Anti-inflammatory (PLA₂ Inhibition) | Crucial for the irreversible inactivation of the enzyme. | mdpi.com |

| Hydrophobic Side Chain | Anti-inflammatory (PLA₂ Inhibition) | Enhances potency through non-bonded interactions with the enzyme. | mdpi.com |

| 2(5H)-Furanone Substituent | Quorum Sensing Inhibition (QSI) | Identified as the key pharmacophore for QSI activity. | researchgate.netmdpi.com |

| Acetylation at C-24/C-25 | Antibacterial Activity | Di-acetylation leads to loss of activity against S. aureus. | researchgate.net |

Stereochemical Influence on Molecular Interactions and Bioactivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor governing the interaction between a ligand and its biological target. ontosight.ai For complex natural products like this compound, which possess multiple stereogenic centers, the specific spatial orientation of functional groups can dramatically influence biological activity. ontosight.airesearchgate.net

The isolation and characterization of various stereoisomers of manoalide-type sesterterpenes have highlighted the importance of their precise absolute configurations. nih.gov The absolute stereochemistry of these compounds is often established through rigorous analytical techniques, including the modified Mosher's method and circular dichroism (CD) spectroscopy. researchgate.net The fact that enantiomers of manoalide-type compounds have been separated from natural sources underscores the stereochemical diversity generated by the producing organisms. nih.gov

Table 2: Example of Stereochemical Influence on Inhibitory Activity (Tetrahydrolipstatin Diastereomers vs. Porcine Pancreatic Lipase)

| Compound (Stereoisomer) | IC₅₀ (nM) | Source |

|---|---|---|

| THL (1) | 4.0 | nih.gov |

| Diastereomer 2 | 30 | nih.gov |

| Diastereomer 3 | 930 | nih.gov |

| Diastereomer 4 | 140 | nih.gov |

| (ent)-THL ((ent)-1) | 150 | nih.gov |

| (ent)-2 | 20 | nih.gov |

| (ent)-3 | >10,000 | nih.gov |

| (ent)-4 | 320 | nih.gov |

Computational Chemistry and Molecular Modeling for SAR Elucidation

To further refine the understanding of SAR, researchers increasingly turn to computational chemistry and molecular modeling. These in silico techniques provide a powerful lens through which to visualize and quantify the interactions between molecules like this compound and their biological targets at an atomic level.

Molecular docking is a computational method that predicts the preferred orientation and binding affinity of a small molecule (ligand) when bound to the active site of a larger molecule, typically a protein receptor. nih.gov The process involves a search algorithm, which generates numerous possible binding poses, and a scoring function, which evaluates the energetic favorability of each pose. nih.gov

For a series of this compound analogs, docking simulations can be performed against a target protein, such as phospholipase A₂. The results can reveal crucial details about the binding mode, identifying key interactions like hydrogen bonds and hydrophobic contacts that stabilize the ligand-receptor complex. mdpi.com By comparing the docking scores (a measure of binding affinity, often expressed in kcal/mol) and the predicted binding poses of different analogs, researchers can rationalize why certain structural modifications lead to increased or decreased activity. nih.gov For example, docking might show that adding a specific functional group allows for a new hydrogen bond with a key amino acid residue in the receptor's active site, thus explaining an observed increase in potency. Computational studies on related marine natural products have already been used to show robust binding affinities to target proteins, validating the utility of this approach. researchgate.net

Table 3: Illustrative Data from a Hypothetical Docking Simulation

| Analog | Modification | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| This compound | Parent Compound | -9.5 | His48, Asp49, Tyr52 |

| Analog A | Removal of C24-OH | -8.2 | Asp49, Tyr52 |

| Analog B | Saturation of C6-C7 bond | -8.9 | His48, Asp49, Tyr52 |

| Analog C | Epoxidation of side chain | -10.1 | His48, Asp49, Tyr52, Ser53 |

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. vietnamjournal.ru The fundamental principle is that variations in the biological activity of a set of congeneric molecules are dependent on the changes in their molecular properties.

To develop a QSAR model for this compound analogs, a dataset of compounds with experimentally determined biological activities (e.g., IC₅₀ values) is required. For each compound, a set of molecular descriptors is calculated. These descriptors are numerical values that encode different aspects of a molecule's physicochemical properties, such as its steric (size, shape), electronic (charge distribution), and hydrophobic characteristics. frontiersin.org

Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is generated that best correlates the descriptors with the observed biological activity. frontiersin.org For instance, a 3D-QSAR approach like Comparative Molecular Force Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to generate contour maps that visualize the regions around the aligned molecules where steric bulk, positive or negative charge, or hydrogen-bond donating/accepting features are favorable or unfavorable for activity. nih.gov A successful QSAR model not only explains the SAR of the existing compounds but can also be used to predict the activity of new, yet-to-be-synthesized analogs, thereby guiding the design of more potent molecules. nih.gov

Example of a QSAR Equation: pIC₅₀ = 0.75 * (LogP) - 0.21 * (Molecular_Weight) + 1.52 * (H-Bond_Donor_Count) + C

This hypothetical equation suggests that activity (expressed as pIC₅₀) increases with higher hydrophobicity (LogP) and more hydrogen-bond donors, but decreases with higher molecular weight.

Advanced Analytical and Methodological Approaches in 6z Neomanoalide Research

Metabolomics and Lipidomics Approaches in Natural Product Profiling

Metabolomics and its sub-discipline, lipidomics, are cornerstone technologies in modern natural product discovery. They provide a comprehensive snapshot of the small molecules (metabolites) and lipids within a biological sample, offering insights into the organism's phenotype and chemical diversity. nih.gov

Metabolomics focuses on the global analysis of all low-molecular-weight metabolites (<1,500 Da) in a system. nih.gov In the context of marine sponges, which are complex holobionts containing a wide array of symbiotic microorganisms, metabolomic profiling is a powerful tool to navigate their chemical richness. japsonline.comncats.io Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common analytical platforms used. ncats.io By generating a chemical fingerprint of a sponge extract, researchers can apply multivariate statistical analyses to detect patterns, compare different samples, and rapidly identify known compounds—a process called dereplication. ncats.ioontosight.ai This approach prevents the time-consuming rediscovery of abundant, known molecules and focuses resources on identifying novel or trace compounds, such as isomers or new analogues of (6Z)-neomanoalide. ontosight.ai

A typical workflow involves creating a detailed chemical inventory of a sponge extract. For instance, a study on the sponge Lendenfeldia sp. used tandem mass spectrometry (MS/MS) molecular networking to construct a metabolomic profile, which highlighted a rich diversity of scalarane-type sesterterpenoids, guiding the subsequent isolation of new bioactive compounds. This same approach is directly applicable to the study of sponges like Luffariella variabilis to map the distribution of manoalide-family sesterterpenoids.

Lipidomics specifically investigates the full profile of lipid species. nih.gov Given that many marine natural products, including sesterterpenoids, are lipid-soluble, lipidomic approaches are particularly relevant. These methods can help characterize the lipid environment from which this compound is isolated and understand how it might interact with cellular membranes or lipid-metabolizing enzymes.

Chemoinformatic and Cheminformatic Databases for this compound Research (e.g., ChEMBL, PubChem)

Chemoinformatic databases are indispensable public repositories that aggregate vast amounts of chemical and biological data, serving as a critical resource for drug discovery and chemical biology research. ncats.io For a compound like this compound, these databases provide a centralized location for its structural information, physicochemical properties, and reported biological activities.

Two of the most prominent databases are:

PubChem : The world's largest free collection of chemical information, containing data on chemical structures, properties, patents, and biological assay results from a multitude of sources.

ChEMBL : A manually curated database of bioactive molecules with drug-like properties, focusing on quantitative bioactivity data such as IC50 or Ki values. science.gov This makes it particularly valuable for structure-activity relationship (SAR) studies.

A search for "this compound" and its close isomer, manoalide (B158911), in these databases reveals a wealth of information. For example, manoalide is extensively cataloged with specific identifiers, while data for its isomers like this compound are also available, often linked to the parent compound's entries. nih.govthegoodscentscompany.com

| Compound Name | Database | Identifier | Link |

|---|---|---|---|

| Manoalide | PubChem CID | 6437368 | View |

| Manoalide | ChEMBL ID | CHEMBL463914 | View |

| This compound | ChEBI ID | 67741 | View |

| This compound | ChEMBL ID | CHEMBL483623 | View |

Beyond data storage, these resources fuel in silico target prediction tools. Webservers like SwissTargetPrediction leverage the vast ligand-target information in databases like ChEMBL to predict the most likely protein targets for a query molecule based on chemical similarity to known ligands. This allows researchers to form early hypotheses about a compound's mechanism of action before embarking on extensive laboratory experiments.

Advanced Spectroscopic Techniques for Ligand-Target Binding Studies

To understand the precise nature of the interaction between a ligand like this compound and its biological target, researchers turn to advanced spectroscopic techniques. NMR spectroscopy, in particular, is an exceptionally powerful tool for studying protein-ligand interactions in solution at atomic resolution. These methods can be divided into ligand-observed and protein-observed experiments.

Ligand-Observed NMR methods are highly valuable as they are not limited by the size of the protein target and can be used to screen for binding and map the interaction interface from the ligand's perspective. nih.gov

Saturation Transfer Difference (STD) NMR : This technique is one of the most versatile for detecting binding. thegoodscentscompany.com It works by selectively irradiating the protein and observing the transfer of this saturation to a bound ligand via the nuclear Overhauser effect (nOe). Only ligands that bind to the protein will show signals in the resulting difference spectrum. By analyzing which protons on the ligand receive the most saturation, one can create an "epitope map" that reveals which parts of the molecule are in closest contact with the protein. thegoodscentscompany.com

Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) : This method also relies on the nOe but observes the transfer of magnetization from bulk water molecules to the ligand. It can effectively detect weak to moderate binding interactions. nih.gov

Protein-Observed NMR methods monitor changes in the protein's NMR spectrum upon addition of a ligand.

¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) Titrations : This is a gold-standard method that requires the protein to be isotopically labeled (with ¹⁵N). The HSQC spectrum produces one peak for each backbone N-H group in the protein. When a ligand binds, the chemical environment of the amino acid residues at the binding site changes, causing their corresponding peaks in the HSQC spectrum to shift or broaden. By tracking these chemical shift perturbations, researchers can precisely map the ligand-binding site on the protein's surface.

These spectroscopic approaches provide detailed structural and dynamic information about the binding event, including which parts of this compound are crucial for binding to its target (e.g., PLA2) and which amino acids on the target are involved in the interaction. This level of detail is invaluable for understanding the mechanism of action and for guiding the rational design of more potent or selective analogues.

Ecological and Chemoecological Perspectives of 6z Neomanoalide

Role of (6Z)-Neomanoalide as a Chemical Defense Metabolite in Marine Organisms

Sessile marine invertebrates that lack physical defenses commonly rely on secondary metabolites to protect themselves from predators, pathogens, and competitors. nih.govmdpi.com this compound is part of the manoalide (B158911) family of sesterterpenoids, which are recognized as key defensive compounds for the sponges that produce them, primarily Luffariella variabilis and Luffariella geometrica. nih.govmdpi.comresearchgate.net The defensive nature of these compounds is multifaceted, addressing both microbial threats and predation pressures.

A primary line of evidence for the defensive role of this compound and its isomers is their documented antibacterial activity. researchgate.net Research has shown that these compounds are effective against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis. mdpi.com This antimicrobial function is vital for preventing biofouling—the colonization of the sponge's surface by microorganisms—and for combating pathogenic infections, which is a constant threat in the microbe-rich marine environment. jcu.edu.au

The chemical defense in the producing sponge, Luffariella variabilis, appears to be a constitutive mechanism. This means the defensive compounds are always present in the sponge's tissues, rather than being produced only in response to an attack (an activated or induced defense). nih.gov Studies have shown that related acetylated sesterterpenes are present in the sponge's larvae, suggesting that the parent sponge provisions its offspring with a chemical shield to protect them during their vulnerable planktonic stage. nih.govnih.gov This inherited defense may protect the larvae from both predation and microbial attack until they can settle and grow. nih.govresearchgate.net

| Organism | Compound(s) Isolated | Reference |

| Luffariella variabilis | This compound, (E)-Neomanoalide, Manoalide, Secomanoalide | nih.govmdpi.com |

| Luffariella geometrica | This compound, (E)-Neomanoalide | researchgate.net |

| Hyrtios erectus | This compound | jcu.edu.au |

| Hippospongia lachne | This compound | unina.it |

Interspecies Chemical Ecology: Predator Deterrence and Competitive Interactions

The ecological function of this compound extends beyond antimicrobial defense to influence interactions with other species, a field known as allelopathy. nih.gov Allelochemicals like sesterterpenoids are compounds that one organism releases to affect the behavior or biology of another species. maxapress.com

Competitive Interactions: In the crowded benthic environments where sponges thrive, competition for space and resources is intense. Sponges use chemical warfare to inhibit the growth of competitors, such as corals and other sessile invertebrates. jcu.edu.au The antimicrobial properties of this compound and its congeners are a key aspect of this competitive strategy. By inhibiting the growth of bacteria and other microorganisms on their surfaces, these compounds prevent the formation of biofilms that could be harmful or facilitate the settlement of larger fouling organisms. researchgate.netjcu.edu.au

Furthermore, some manoalide-class compounds have been identified as quorum sensing inhibitors (QSIs). nih.govresearchgate.net Quorum sensing is a system of communication used by bacteria to coordinate group behaviors. By interfering with these signals, QSIs can prevent bacteria from forming biofilms or activating virulence factors, providing the sponge with a sophisticated mechanism to manage its microbial neighbors without necessarily killing them. researchgate.netjcu.edu.au

| Ecological Interaction | Implicated Compound(s) | Observed Effect | Reference |

| Predator Deterrence | Manoalide (related compound) | Deters feeding by fish | nih.govresearchgate.net |

| Antimicrobial Defense | This compound, (E)-Neomanoalide, Manoalide, Secomanoalide | Inhibits growth of Gram-positive bacteria | mdpi.com |

| Antifouling | Manoalide derivatives | Inhibit quorum sensing in bacteria, preventing biofilm formation | nih.govresearchgate.netjcu.edu.au |

Influence of Environmental Factors on this compound Production

The production of secondary metabolites in marine organisms is not always static; it can be influenced by a variety of environmental factors. While specific research quantifying the effects of environmental variables on this compound production is not extensively documented, general principles from the study of other marine organisms and plants provide a framework for understanding potential influences.

Factors that are known to affect secondary metabolite synthesis in marine and terrestrial organisms include:

Abiotic Factors: Environmental parameters such as water temperature, salinity, light intensity (UV radiation), water flow, and nutrient availability can significantly impact the metabolic processes of sponges. nih.gov For instance, changes in temperature or nutrient levels can create stress, which may lead to an alteration in the allocation of resources towards or away from the production of energetically costly secondary metabolites like sesterterpenoids. Studies on other organisms have shown that temperature fluctuations and salinity stress can modulate the synthesis of various compounds, including terpenes. It is plausible that the concentration of this compound in Luffariella sponges varies geographically or seasonally in response to such environmental cues.

Future Research Directions and Academic Research Gaps for 6z Neomanoalide

Elucidation of Undiscovered Biosynthetic Enzymes and Pathways

The complete biosynthetic pathway of (6Z)-neomanoalide in marine sponges, such as those of the Luffariella or Hippospongia genera, remains largely uncharacterized. nih.govarchive.org While it is understood to be a sesterterpenoid, the specific enzymes responsible for its cyclization, oxidation, and isomer-specific formation are unknown. A significant research gap exists in identifying the gene clusters that encode these biosynthetic enzymes. science.gov

Future research should focus on:

Genomic and Transcriptomic Sequencing: Sequencing the genome and transcriptome of the source sponge and its associated microorganisms could reveal candidate genes for terpene synthases, cytochrome P450 monooxygenases, and other modifying enzymes. science.gov

Heterologous Expression and Enzyme Characterization: Once candidate genes are identified, they can be expressed in host organisms (like E. coli or yeast) to characterize the function of the encoded enzymes and confirm their role in the synthesis of the neomanoalide scaffold. science.gov

Isotope Tracer Studies: Feeding the sponge with isotopically labeled precursors could help delineate the precise sequence of biosynthetic steps and identify key intermediates. This would clarify how the characteristic γ-hydroxybutenolide ring and the specific (6Z) isomer configuration are formed. science.gov It has been hypothesized that a non-functionalized furan (B31954) may serve as a precursor to related molecules. researchgate.net

Exploration of Novel Molecular Targets and Mechanisms of Action

The primary known molecular target for the manoalide (B158911) family is phospholipase A2 (PLA2), an enzyme crucial in the inflammatory cascade. researchgate.netresearchgate.net Manoalide irreversibly binds to and inactivates PLA2. researchgate.net However, whether this is the sole or primary target for this compound and the full extent of its mechanism of action are not completely understood. Research into related compounds suggests other potential targets may exist. For instance, manoalide 25-acetals have been shown to inhibit DNA topoisomerases I and II, and the related hippolide A has demonstrated inhibitory activity against protein tyrosine phosphatase 1B (PTP1B). science.govresearchgate.net

Key academic research gaps include:

Target Deconvolution Studies: Unbiased screening approaches, such as chemical proteomics (e.g., activity-based protein profiling), are needed to identify the full spectrum of protein binding partners for this compound within various cell types.

Mechanism of Action in Cancer Cells: While the compound shows cytotoxic effects and can induce apoptosis, the specific signaling pathways it modulates are an area of ongoing research. nih.govontosight.ai Investigating its effects on cell cycle regulation, apoptotic pathways, and other cancer-related signaling cascades is crucial.

Neuroscience and Infectious Disease Applications: The potential effects of this compound on biological pathways relevant to neuroscience and infectious diseases remain largely unexplored and represent a significant opportunity for future investigation. ontosight.ai

Development of Highly Selective and Potent this compound Analogs through Rational Design

While numerous manoalide derivatives have been isolated or synthesized, a systematic, rational design approach to create analogs of this compound with improved properties is a major area for future development. researchgate.netethernet.edu.etresearchgate.net Structure-activity relationship (SAR) studies are still in their early stages, with initial findings indicating that modifications, such as the addition of acetate (B1210297) groups, can significantly alter biological activity. researchgate.netresearchgate.net

Future research should be directed towards:

Computational Modeling and Docking: Utilizing the crystal structure of known targets like PLA2, or newly identified targets, molecular docking studies can be performed to predict how modifications to the this compound structure would affect binding affinity and selectivity. acs.org

Pharmacophore-Based Design: Developing a pharmacophore model based on the key structural features required for bioactivity can guide the synthesis of novel analogs. This approach is particularly useful for designing dual-target inhibitors or enhancing selectivity for a specific target. acs.org

Combinatorial Synthesis: Creating a library of this compound analogs with diverse modifications to the terpene side chain and the furanone ring would enable high-throughput screening to identify compounds with enhanced potency or novel biological activities.

Integration of Omics Data for Systems-Level Understanding of Biological Effects

Current research on this compound has largely followed a reductionist approach, focusing on a single compound and a single target. wikipedia.org A major research gap is the lack of a systems-level understanding of its biological effects. Systems biology integrates multi-omics data (genomics, transcriptomics, proteomics, metabolomics) to build computational and mathematical models of complex biological interactions. wikipedia.orgnih.gov

Future directions in this area include:

Multi-Omics Profiling: Treating cancer cell lines or other relevant biological models with this compound and subsequently performing transcriptomic, proteomic, and metabolomic analyses would provide a global snapshot of the cellular response.

Pathway and Network Analysis: The resulting omics data can be analyzed to identify key perturbed pathways and biological networks, offering insights into the compound's mechanism of action far beyond its primary target. wikipedia.org

Development of a "Nutritional Phenotype"-style Database: Creating a dedicated, open-source database to store and share multi-omics data from studies on this compound and other marine natural products would facilitate integrated analysis and accelerate discovery. nih.gov This would help build predictive models of the compound's effects across different biological systems. nih.gov

Methodological Advancements in Detection and Quantification in Complex Biological Matrices

For any bioactive compound to progress in preclinical or clinical development, robust and sensitive analytical methods for its detection and quantification in complex biological matrices are essential. While methods exist for isolating this compound from its natural source, there is a significant gap in validated methods for measuring its concentration in matrices like plasma, urine, or tissue homogenates. mdpi.com

Future research should focus on developing and validating new analytical methodologies:

LC-MS/MS Method Development: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for quantifying small molecules in complex samples. mdpi.comnih.gov A key goal is to develop a highly sensitive and specific LC-MS/MS method for this compound and its potential metabolites.

Addressing Matrix Effects: Biological matrices are known to cause ion suppression or enhancement in mass spectrometry, which can lead to inaccurate quantification. nih.gov Research is needed to develop effective sample preparation techniques (e.g., solid-phase extraction, liquid-liquid extraction) and internal standardization strategies to mitigate these matrix effects. mdpi.com

Metabolite Identification: Identifying the metabolites of this compound formed in vivo is crucial for understanding its pharmacokinetics and potential toxicity. High-resolution mass spectrometry can be employed to detect and structurally elucidate these metabolites in biological samples.

Q & A

Q. What are the primary natural sources and isolation methodologies for (6Z)-neomanoalide in marine sponges?

this compound is predominantly isolated from sponges of the family Thorectidae, including genera Luffariella, Hyrtios, and Pseudoceratina. Extraction typically involves organic solvents (e.g., EtOAc) followed by chromatographic techniques such as silica gel column chromatography and HPLC. Structural confirmation relies on spectroscopic methods (NMR, IR, EIMS) and comparison with known manoalide derivatives .

Q. What initial bioactivity profiles have been reported for this compound against microbial pathogens?

Early studies demonstrated selective antibacterial activity against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis) with no efficacy against Gram-negative strains (Escherichia coli, Pseudomonas aeruginosa) or Candida albicans. This specificity suggests a mechanism targeting Gram-positive membrane integrity or enzymatic pathways .

Q. What spectroscopic characteristics distinguish this compound from other manoalide-type sesterterpenes?

Key distinguishing features include Z-configuration at C6, confirmed by NOESY correlations and coupling constants in NMR. UV-Vis absorption at 245 nm (α,β-unsaturated γ-lactone) and IR bands for lactone (1740 cm⁻¹) and hydroxyl (3400 cm⁻¹) groups are critical markers .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the cytotoxic potential of this compound across different cancer cell lines?

Use standardized cytotoxicity assays (e.g., MTT, SRB) with dose-response curves (0.1–100 µM) over 48–72 hours. Include positive controls (e.g., doxorubicin) and cell lines such as A549 (lung), HeLa (cervical), and HCT-116 (colon). IC₅₀ values for this compound derivatives range from 0.05–35 µM, with Hippolide A showing potent activity (IC₅₀ = 0.05 µM in A549) .

Q. What analytical techniques are critical for resolving structural ambiguities between this compound and its stereoisomers?

Advanced NMR techniques (¹³C DEPT, HSQC, HMBC) differentiate stereochemistry at C6 and C24. Mosher’s ester analysis or computational modeling (e.g., DFT) can confirm absolute configurations. Compare spectral data with (6E)-neomanoalide, which shows distinct NOE interactions .

Q. How should researchers address contradictions in pharmacological data between studies on this compound’s bioactivity?

Variability may arise from differences in sponge collection sites, extraction protocols, or assay conditions. Validate purity via HPLC (>95%) and confirm structural integrity with LC-MS. Replicate assays across independent labs using standardized cell lines and growth media .

Q. What strategies are effective in studying the structure-activity relationships (SAR) of this compound derivatives?

Synthesize analogs with modifications at C24 (e.g., acetoxylation) or the γ-lactone moiety. Test derivatives for PLA2 inhibition (a known target of manoalide) using enzymatic assays. Compare IC₅₀ values to correlate substituent effects with activity .

Q. What in vitro models are appropriate for investigating the molecular targets of this compound, such as PLA2 inhibition?

Use purified human PLA2 isoforms in fluorometric or colorimetric assays. Measure inhibition kinetics (Ki values) and irreversibility via pre-incubation experiments. Cell-based models (e.g., RAW 264.7 macrophages) can assess downstream anti-inflammatory effects .

Q. How can biosynthetic studies on this compound be structured to elucidate its terpene synthase pathways?

Employ isotopic labeling (¹³C-glucose) in sponge cell cultures to trace geranylfarnesyl pyrophosphate (GFPP) incorporation. Combine with transcriptomic data to identify candidate terpene synthases. Heterologous expression in E. coli or yeast can validate enzyme activity .

Q. What considerations are essential when evaluating synergistic effects between this compound and standard chemotherapeutic agents?

Use combination index (CI) methods (e.g., Chou-Talalay) to quantify synergism (CI < 1) or antagonism (CI > 1). Test fixed-ratio mixtures (e.g., 1:1, 1:5) across multiple doses. Include mechanistic studies (e.g., apoptosis assays) to identify cooperative pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.